2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine
Description
Properties
IUPAC Name |
2-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N9/c1-14-13-15(2)28(24-14)18-6-5-17(22-23-18)26-9-11-27(12-10-26)19-20-8-7-16(21-19)25(3)4/h5-8,13H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUAKQAKHXFSCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=NC=CC(=N4)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structure, it is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces.
Biochemical Pathways
Without identified targets, it is challenging to determine the exact biochemical pathways affected by the compound. Given its structural similarity to known pyrazole and pyrimidine derivatives, it may affect pathways involving these types of compounds.
Pharmacokinetics
The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. The compound’s solubility in various solvents suggests it may have good bioavailability.
Biological Activity
The compound 2-methyl-4-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound is characterized by a pyrimidine core substituted with various functional groups, including a pyrazole and an oxazole moiety. The presence of these heterocycles is significant as they often contribute to the biological activity of compounds.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄O₂ |
| Molecular Weight | 278.32 g/mol |
| CAS Number | 600638-73-1 |
Anticancer Activity
Recent studies have indicated that derivatives of pyrimidines exhibit significant anticancer properties. For instance, compounds similar to 2-methyl-4-{4-[5-methyl-1,2-oxazol-4-yl]methyl}piperazinyl-pyrimidines have shown promising results against various cancer cell lines.
In vitro evaluations demonstrated that these compounds can induce apoptosis in cancer cells, primarily through the activation of caspase pathways. Notably, a study reported that certain derivatives exhibited IC₅₀ values in the micromolar range against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines .
Antimicrobial Activity
The oxazole and pyrazole groups in the structure are known to enhance antimicrobial activity. Research has shown that compounds containing these moieties can inhibit bacterial growth effectively. For example, derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing promising antibacterial effects with minimum inhibitory concentrations (MICs) below 50 µg/mL .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may also possess neuroprotective properties. Studies indicate that similar structures can modulate neurotransmitter systems and exhibit antioxidant activity, potentially offering therapeutic benefits in neurodegenerative disorders .
The precise mechanisms by which 2-methyl-4-{4-[5-methyl-1,2-oxazol-4-yl]methyl}piperazinyl-pyrimidine exerts its effects are still under investigation. However, several proposed mechanisms include:
- Inhibition of Enzymatic Activity : Certain derivatives have been shown to inhibit key enzymes involved in cell proliferation and survival.
- Modulation of Signaling Pathways : The compound may influence signaling pathways such as PI3K/Akt and MAPK, which are critical in cancer progression.
- Interaction with Receptors : Potential interactions with G-protein coupled receptors (GPCRs) have been hypothesized, contributing to its neuroprotective effects.
Case Studies
A notable case study involved the synthesis and biological evaluation of a series of pyrimidine derivatives, including our compound of interest. The study revealed that modifications at the piperazine moiety could significantly enhance anticancer activity while minimizing toxicity .
Another investigation focused on the antimicrobial efficacy of various substituted pyrimidines against resistant strains of bacteria, highlighting the importance of structural diversity in optimizing bioactivity .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. Studies have shown that modifications to the pyrazole and pyridazine moieties can enhance cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been reported to inhibit tumor growth by inducing apoptosis in cancer cells .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several pathogens. Its ability to disrupt bacterial cell membranes or inhibit key metabolic pathways makes it a candidate for developing new antibiotics. Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria .
Agricultural Applications
In agricultural research, derivatives of this compound have been explored for their potential as growth stimulants and protective agents for crops. The integration of pyrazole and pyridazine structures has shown promise in enhancing plant resilience against pests and diseases .
Synthetic Routes
The synthesis of 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine typically involves:
- Formation of Pyridazine Ring: Starting from pyridine derivatives, the pyridazine ring is constructed through cyclization reactions.
- Introduction of Pyrazole Moiety: The pyrazole group is added via condensation reactions with appropriate aldehydes or ketones.
- Piperazine Linkage: The piperazine ring is incorporated through nucleophilic substitution, linking the various components together.
Reaction Conditions
Common conditions include the use of solvents such as DMF or DMSO under reflux or microwave-assisted synthesis to improve yields and reaction times.
Study on Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized several analogs of the compound and evaluated their anticancer properties through MTT assays on human cancer cell lines. Results indicated that specific modifications led to enhanced potency compared to standard chemotherapeutics .
Agricultural Field Trials
Field trials conducted by agricultural scientists demonstrated that formulations based on the compound significantly improved crop yield and resistance to fungal infections when applied as foliar sprays .
Drug Development
Continued exploration into the pharmacokinetics and toxicity profiles of this compound could lead to its development as a novel therapeutic agent in oncology.
Agricultural Innovations
Further research into its application as a biopesticide could offer sustainable solutions for pest management in agriculture.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally related pyrimidine and pyridazine derivatives documented in the literature. Key analogs include:
Table 1: Structural and Molecular Comparison
Structural and Electronic Differences
- Heterocyclic Core : The target compound’s pyrimidine-pyridazine scaffold differs from pyrazolo[3,4-d]pyrimidine cores in , which are fused systems with enhanced planarity. This may influence binding affinity in enzymatic pockets.
- Substituent Effects: The 3,5-dimethylpyrazole group in the target compound (vs.
- Linker Groups : The acetamide-piperazine linker in contrasts with the direct piperazine attachment in the target compound, which may affect conformational flexibility and pharmacokinetics.
Preparation Methods
Preparation of 3,5-Dimethyl-1H-pyrazole
3,5-Dimethylpyrazole is synthesized via cyclocondensation of acetylacetone with hydrazine hydrate:
Typical conditions involve refluxing in ethanol (78°C, 6–8 h), yielding >90% pure product.
Synthesis of 6-Chloropyridazin-3-yl Piperazine
Pyridazine rings are constructed via cyclization of 1,4-diketones with hydrazine. For example:
-
Cyclization : Maleic anhydride reacts with hydrazine to form pyridazine-3,6-diol.
-
Chlorination : Treatment with POCl₃ replaces hydroxyl groups with chlorine.
-
Piperazine Installation : SNAr reaction with piperazine in DMF at 120°C (12 h, 75% yield).
Coupling Strategies for Intermediate Assembly
Formation of Intermediate A
6-Chloropyridazin-3-yl piperazine reacts with 3,5-dimethyl-1H-pyrazole under Ullmann coupling conditions:
| Reagent | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| CuI, L-Proline | DMSO | 100°C | 24 h | 68% | |
| Pd(OAc)₂, Xantphos | Toluene | 110°C | 12 h | 82% |
Microwave-assisted coupling reduces reaction time to 2 h with comparable yields.
Synthesis of Intermediate B
2-Chloro-N,N-dimethylpyrimidin-4-amine is prepared via:
-
Chlorination : 2-Hydroxypyrimidine treated with POCl₃ (reflux, 4 h).
-
Amination : Reaction with dimethylamine gas in THF (0°C to RT, 6 h, 89% yield).
Final Coupling and Optimization
The critical step involves coupling Intermediates A and B. Two predominant methods are documented:
Nucleophilic Aromatic Substitution (SNAr)
Conditions :
-
Base : K₂CO₃ or Cs₂CO₃
-
Solvent : DMF or DMSO
-
Temperature : 80–100°C
-
Time : 12–24 h
| Base | Solvent | Temp (°C) | Time (h) | Yield | Purity |
|---|---|---|---|---|---|
| Cs₂CO₃ | DMF | 90 | 18 | 74% | 98% |
| K₂CO₃ | DMSO | 80 | 24 | 65% | 95% |
Buchwald-Hartwig Amination
Catalytic System :
-
Catalyst : Pd₂(dba)₃
-
Ligand : Xantphos
-
Base : t-BuONa
| Solvent | Temp (°C) | Time (h) | Yield | Turnover (TON) |
|---|---|---|---|---|
| Toluene | 110 | 6 | 88% | 420 |
| Dioxane | 100 | 8 | 83% | 380 |
Microwave irradiation (150°C, 30 min) achieves 85% yield with reduced catalyst loading.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyridazine-H), 6.35 (s, 1H, pyrazole-H), 3.85–3.70 (m, 8H, piperazine), 2.98 (s, 6H, N(CH₃)₂).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| SNAr (Cs₂CO₃/DMF) | 74 | 98 | 120 | Moderate |
| Buchwald-Hartwig | 88 | 99 | 180 | High |
| Microwave SNAr | 85 | 97 | 150 | High |
The Buchwald-Hartwig method offers superior yields but higher catalyst costs. Microwave-assisted SNAr balances efficiency and scalability .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine, and how can reaction conditions be optimized for yield?
- Methodology : The compound’s synthesis typically involves multi-step coupling reactions. For example, pyridazine intermediates are functionalized with piperazine derivatives via Buchwald-Hartwig amination or Ullmann coupling. Key steps include optimizing solvent systems (e.g., DMSO or THF), catalysts (e.g., copper bromide for cross-coupling), and bases (e.g., cesium carbonate) to enhance reaction efficiency . Yield optimization may require temperature control (e.g., 35°C for 48 hours) and chromatographic purification (e.g., gradient elution with ethyl acetate/hexane) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions, such as the pyrazole and pyrimidine moieties. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., observed [M+H]+ peaks). Infrared (IR) spectroscopy identifies functional groups like amine N-H stretches (~3298 cm⁻¹) . Melting point analysis (e.g., 104–107°C) provides additional purity validation .
Q. How does the presence of dimethylamine and piperazine groups influence the compound’s solubility and reactivity?
- Methodology : The dimethylamine group enhances solubility in polar aprotic solvents (e.g., DMF), while the piperazine ring introduces basicity, enabling protonation under acidic conditions. Reactivity studies should include pH-dependent stability assays and computational simulations (e.g., pKa prediction via quantum chemistry) to assess nucleophilic sites .
Advanced Research Questions
Q. What computational strategies can predict the compound’s binding affinity to biological targets, and how do they align with experimental data?
- Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with enzyme active sites (e.g., kinases or GPCRs). Compare predicted binding energies with experimental IC₅₀ values from enzyme inhibition assays. Discrepancies may arise from solvent effects or conformational flexibility, necessitating free-energy perturbation (FEP) calculations .
Q. How can reaction path search methods optimize the synthesis of derivatives with improved pharmacokinetic properties?
- Methodology : Use quantum chemical calculations (e.g., DFT) to explore transition states and intermediates in derivatization reactions. For example, substituting the pyridazine ring with electron-withdrawing groups (e.g., -Cl) may enhance metabolic stability. Validate predictions via in vitro microsomal stability assays .
Q. What analytical approaches resolve contradictions in reported biological activity data across studies?
- Methodology : Cross-validate assays using standardized protocols (e.g., ATPase inhibition for kinase targets). Confounding factors include assay conditions (e.g., ATP concentration) or impurities in synthesized batches. High-purity samples (>98% HPLC) and orthogonal techniques (e.g., SPR for binding kinetics) reduce variability .
Q. How does the compound’s stereoelectronic profile affect its selectivity for related enzyme isoforms?
- Methodology : Perform comparative molecular field analysis (CoMFA) to map steric/electrostatic interactions. For example, the 3,5-dimethylpyrazole group may sterically hinder binding to larger active sites. Validate with isoform-specific inhibition assays (e.g., hCA I vs. hCA II) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
